molecular formula C19H18N8O B2465946 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-2-yl)methanone CAS No. 1705981-77-6

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-2-yl)methanone

Cat. No.: B2465946
CAS No.: 1705981-77-6
M. Wt: 374.408
InChI Key: JQPONDQSXBKINA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole, a pyrimidine, a piperazine, and an indole. These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through various methods such as cycloaddition for 1,2,4-triazoles , and nucleophilic substitution for piperazines .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The exact structure could be determined using techniques such as NMR and MS analysis .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the triazole could participate in click reactions, and the piperazine could undergo reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and stereochemistry. Typically, compounds with these functional groups have moderate to high polarity and can form hydrogen bonds .

Scientific Research Applications

Pharmacokinetics and Metabolism

Compounds similar to the one , particularly those containing piperazine and pyrimidine moieties, have been evaluated for their pharmacokinetics and metabolism in preclinical studies. For instance, Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, highlighting the importance of understanding the metabolic pathways and elimination mechanisms of such compounds to optimize their therapeutic potential and safety profiles (Sharma et al., 2012).

Antimicrobial and Antibacterial Properties

Compounds featuring piperazine and pyrimidine structures have also been explored for their antimicrobial properties. For example, Tucker et al. (1998) synthesized and evaluated a series of piperazinyl oxazolidinones, identifying compounds with significant antibacterial activities against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (Tucker et al., 1998).

Antiproliferative Activity

The synthesis and evaluation of novel compounds for anticancer activity is a significant area of research. Mallesha et al. (2012) developed new derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one and assessed their antiproliferative effects against various human cancer cell lines, indicating the potential of such compounds in cancer treatment (Mallesha et al., 2012).

Antiplatelet and Anticoagulant Activities

Research into the development of new therapeutics for cardiovascular diseases includes the synthesis of compounds with antiplatelet and anticoagulant activities. Roma et al. (2003) prepared and evaluated a series of compounds, including those with piperazine moieties, for their ability to inhibit human platelet aggregation, a key factor in thrombosis and cardiovascular diseases (Roma et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and biological activity. It’s always important to handle compounds with unknown toxicity with care .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the presence of several biologically relevant functional groups, it could potentially exhibit interesting biological activities .

Properties

IUPAC Name

1H-indol-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O/c28-19(16-9-14-3-1-2-4-15(14)24-16)26-7-5-25(6-8-26)17-10-18(22-12-21-17)27-13-20-11-23-27/h1-4,9-13,24H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPONDQSXBKINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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